4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene-7,8-diyl diacetate
Übersicht
Beschreibung
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene-7,8-diyl diacetate, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene-7,8-diyl diacetate inhibitor involves the inhibition of this compound activity. This compound is a negative regulator of insulin signaling, and its inhibition can improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Additionally, this compound inhibitor has been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of other protein tyrosine phosphatases.
Biochemical and physiological effects:
This compound inhibitor has a wide range of biochemical and physiological effects. It has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Additionally, this compound inhibitor has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to reduce body weight and improve lipid metabolism in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene-7,8-diyl diacetate inhibitor in lab experiments include its well-established mechanism of action and its wide range of biochemical and physiological effects. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene-7,8-diyl diacetate inhibitor. One area of research is the development of more potent and selective inhibitors of this compound. Another area of research is the investigation of the therapeutic potential of this compound inhibitor in the treatment of other diseases, such as cancer and obesity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound inhibitor in humans.
Wissenschaftliche Forschungsanwendungen
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromene-7,8-diyl diacetate inhibitor has been extensively studied for its potential therapeutic applications. It has been found to have anti-diabetic, anti-inflammatory, anti-cancer, and anti-obesity properties. The compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (this compound), which is a negative regulator of insulin signaling. By inhibiting this compound, this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Eigenschaften
IUPAC Name |
[8-acetyloxy-4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O6/c1-10(24)27-14-9-8-13-16(26)15(12-6-4-3-5-7-12)19(20(21,22)23)29-17(13)18(14)28-11(2)25/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKVNYCAQBGPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.